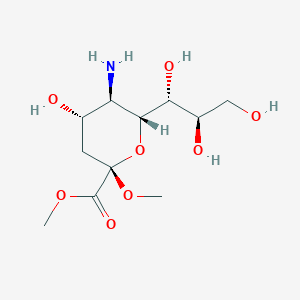
4-Bromo-3-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-3-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C9H8BrN3 . It is used in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-phenyl-1H-pyrazol-5-amine” consists of a pyrazole ring attached to a phenyl ring and an amine group . The InChI code for this compound is 1S/C9H8BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H, (H3,11,12,13) .
Physical And Chemical Properties Analysis
“4-Bromo-3-phenyl-1H-pyrazol-5-amine” is a solid compound with a molecular weight of 238.09 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Synthesis of 1,4’-bipyrazoles
“4-Bromo-3-phenyl-1H-pyrazol-5-amine” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of organic compounds that contain two pyrazole rings connected by a single bond. They are used in various fields, including medicinal chemistry, due to their diverse biological activities.
Preparation of Solid Hexacoordinate Complexes
This compound can also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . Hexacoordinate complexes are coordination compounds where a central atom is surrounded by six ligands. These complexes have applications in various fields, including catalysis, materials science, and biochemistry.
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “4-Bromo-3-phenyl-1H-pyrazol-5-amine”, have been used for a wide range of biological targets . Their biomedical applications are vast due to their structural similarity with the purine bases adenine and guanine .
Drug Discovery
Pyrazoles, including “4-Bromo-3-phenyl-1H-pyrazol-5-amine”, have a wide range of applications in medicinal chemistry and drug discovery . Their popularity has skyrocketed since the early 1990s due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazoles are also used in agrochemistry . They are often used as active ingredients in pesticides due to their ability to interfere with the life cycle of pests .
Coordination Chemistry and Organometallic Chemistry
Pyrazoles are used in coordination chemistry and organometallic chemistry . They can act as ligands, forming complexes with metal ions. These complexes have various applications, including catalysis and materials science .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to inhibit adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle, which are critical in the treatment of cardiovascular diseases .
Mode of Action
It is suggested that pyrazole derivatives may interact with their targets through nucleophilic addition-elimination reactions .
Biochemical Pathways
, it is known that pyrazole derivatives can influence the ATP-sensitive potassium channels in cardiac muscle. This could potentially affect the downstream effects related to cardiac function and cardiovascular diseases.
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place, sealed, and dry, at a temperature between 2-8°c .
Result of Action
Pyrazole derivatives have been associated with a variety of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
It is known that the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°c to maintain its stability .
Safety and Hazards
Future Directions
The future directions for “4-Bromo-3-phenyl-1H-pyrazol-5-amine” and its derivatives could involve further exploration of their synthesis methods and biological activities . Additionally, more research could be conducted to understand their mechanism of action and potential applications in medicinal chemistry .
properties
IUPAC Name |
4-bromo-5-phenyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVXMOPTHGCII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344076 |
Source


|
| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-phenyl-1H-pyrazol-5-amine | |
CAS RN |
2845-78-5 |
Source


|
| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)





